molecular formula C13H14F3NO3 B13729965 1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one

1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one

Cat. No.: B13729965
M. Wt: 289.25 g/mol
InChI Key: RUMWWKSKHBQPFI-YFHOEESVSA-N
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Description

1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups, hydroxyethylamino groups, and hydroxy-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one typically involves multiple steps. One common method includes the reaction of 1,1,1-trifluoro-2-bromo-4-(2-hydroxy-5-methylphenyl)but-3-ene-2-one with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyethylamino group may form hydrogen bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-2-(trifluoromethyl)-2-hydroxy-4-methyl-5-pentyl methacrylate
  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Comparison

Compared to similar compounds, 1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one is unique due to its specific combination of functional groups. The presence of both hydroxyethylamino and hydroxy-methylphenyl groups provides distinct chemical reactivity and biological activity. Additionally, the trifluoromethyl groups contribute to its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14F3NO3

Molecular Weight

289.25 g/mol

IUPAC Name

(Z)-1,1,1-trifluoro-4-(2-hydroxyethylamino)-4-(2-hydroxy-5-methylphenyl)but-3-en-2-one

InChI

InChI=1S/C13H14F3NO3/c1-8-2-3-11(19)9(6-8)10(17-4-5-18)7-12(20)13(14,15)16/h2-3,6-7,17-19H,4-5H2,1H3/b10-7-

InChI Key

RUMWWKSKHBQPFI-YFHOEESVSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C(=C/C(=O)C(F)(F)F)/NCCO

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=CC(=O)C(F)(F)F)NCCO

Origin of Product

United States

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